molecular formula C22H30N2O2 B247598 N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine

N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine

Cat. No.: B247598
M. Wt: 354.5 g/mol
InChI Key: UBPOCWQFOXLSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a dimethoxyphenyl group, and a piperidine ring. It has been studied for its potential pharmacological properties and its interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the piperidine derivative reacts with a dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form a nitroso or nitro derivative.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or dimethoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzyl group, a dimethoxyphenyl group, and a piperidine ring differentiates it from other similar compounds and influences its interactions with biological targets.

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C22H30N2O2/c1-23(16-18-7-5-4-6-8-18)20-11-13-24(14-12-20)17-19-15-21(25-2)9-10-22(19)26-3/h4-10,15,20H,11-14,16-17H2,1-3H3

InChI Key

UBPOCWQFOXLSCL-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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